3-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
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Overview
Description
3-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is an intriguing compound with potential applications in various scientific fields such as chemistry, biology, medicine, and industry. Its unique structure combines quinazolinone, piperidine, and pyridazine rings, offering a multifaceted platform for diverse chemical reactivity and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one typically involves multi-step procedures:
Starting Materials: : The synthesis begins with appropriate precursors such as quinazolinone derivatives, piperidine, and pyridazine.
Formation of Intermediates: : Key intermediates are prepared by coupling the piperidine and pyridazine derivatives through appropriate linkers.
Final Assembly:
Industrial Production Methods
For large-scale industrial production, continuous flow synthesis methods can be utilized to enhance efficiency and scalability. Catalysts, optimized temperature and pressure conditions, and automated reaction monitoring are often employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one undergoes various chemical reactions:
Oxidation and Reduction: : These reactions involve changes in the oxidation state of the compound, potentially affecting the quinazolinone and pyridazine rings.
Substitution: : Nucleophilic and electrophilic substitution reactions can modify the substituents on the aromatic rings.
Cyclization: : This process can be employed to further alter the molecular framework or introduce additional rings.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Solvents: : Dichloromethane, methanol
Catalysts: : Palladium on carbon, platinum catalysts
Major Products Formed
The major products of these reactions often involve modified quinazolinone, piperidine, or pyridazine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for synthesizing more complex molecules, demonstrating significant utility in medicinal chemistry and material science research.
Biology and Medicine
In biology and medicine, the compound shows potential as a pharmacologically active agent. Its diverse reactivity and structural motifs make it a candidate for designing novel therapeutics targeting various diseases.
Industry
Industrially, 3-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one can be used in the development of specialized materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 3-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one exerts its effects is likely multifaceted, involving interactions with various molecular targets and pathways. Its effects can be attributed to the modulation of enzymatic activity, receptor binding, and interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
3-(2-(3-((5-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
3-(2-(3-((6-methylpyrimidin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
Uniqueness
What sets this compound apart is its specific substitution pattern and functional groups. The combination of the pyridazine ring with the piperidine and quinazolinone scaffolds endows it with distinctive chemical and biological properties.
This compound, with its intricate structure and diverse applications, continues to be a focal point of research, paving the way for new discoveries and advancements across multiple fields.
Properties
IUPAC Name |
3-[2-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-14-8-9-18(23-22-14)28-15-5-4-10-24(11-15)19(26)12-25-13-21-17-7-3-2-6-16(17)20(25)27/h2-3,6-9,13,15H,4-5,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVBEOFPEAMGKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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